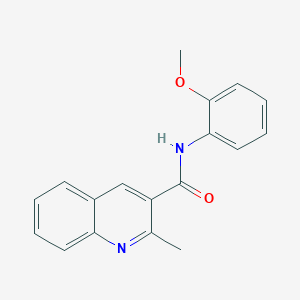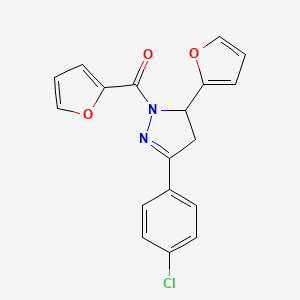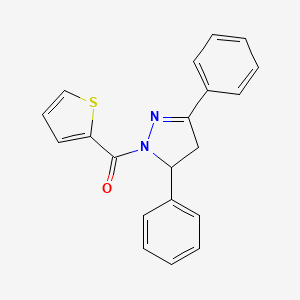
1H-Purine-2,6-dione, 3,7-dihydro-8-(diethylamino)-3-methyl-7-(2-phenoxyethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-271674 involves the coordination of platinum with 4-carboxyphthalate and 1,2-diaminocyclohexane. The reaction typically requires controlled conditions, including specific pH levels and temperatures, to ensure the stability and purity of the compound .
Industrial Production Methods
Industrial production of WAY-271674 would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would need to be optimized for yield and purity, with careful control of reaction parameters to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
WAY-271674 undergoes various chemical reactions, including:
Oxidation: The platinum center can undergo oxidation, altering its oxidation state and reactivity.
Reduction: Reduction reactions can also occur, affecting the platinum coordination complex.
Substitution: Ligand substitution reactions are common, where ligands around the platinum center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to higher oxidation state platinum complexes, while substitution reactions can yield different platinum-ligand complexes.
Scientific Research Applications
Chemistry: As a platinum-based compound, it is of interest for studying metal coordination chemistry and reaction mechanisms.
Biology: Its interactions with biological molecules, such as DNA, make it a valuable tool for understanding cellular processes and developing new therapeutic strategies.
Industry: The compound’s unique properties may also find applications in industrial processes that require specific metal coordination complexes.
Mechanism of Action
The mechanism of action of WAY-271674 involves its interaction with DNA, leading to the formation of DNA adducts that interfere with DNA replication and transcription. This results in the inhibition of cancer cell growth and proliferation. The platinum center plays a crucial role in binding to the DNA, and the specific ligands around the platinum influence the compound’s reactivity and effectiveness .
Comparison with Similar Compounds
WAY-271674 can be compared with other platinum-based anticancer compounds, such as cisplatin and carboplatin. While all these compounds share a common mechanism of action involving DNA binding, WAY-271674 has unique ligands that may offer different reactivity and effectiveness profiles. Similar compounds include:
Cisplatin: A widely used platinum-based anticancer drug with a similar mechanism of action.
Carboplatin: Another platinum-based drug with a different ligand structure, offering a different side effect profile.
Oxaliplatin: A platinum compound with a distinct ligand structure, used for treating colorectal cancer.
WAY-271674’s uniqueness lies in its specific ligand coordination, which may offer advantages in terms of stability, reactivity, and therapeutic effectiveness .
Properties
CAS No. |
105522-58-5 |
|---|---|
Molecular Formula |
C18H23N5O3 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
8-(diethylamino)-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione |
InChI |
InChI=1S/C18H23N5O3/c1-4-22(5-2)17-19-15-14(16(24)20-18(25)21(15)3)23(17)11-12-26-13-9-7-6-8-10-13/h6-10H,4-5,11-12H2,1-3H3,(H,20,24,25) |
InChI Key |
SIYFFUFRWMYNJE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC2=C(N1CCOC3=CC=CC=C3)C(=O)NC(=O)N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Propylsulfanyl)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B10802461.png)
![3-amino-7,7-dimethyl-7,8-dihydro-5H-thieno[2,3-b]thiopyrano[3,4-e]pyridine-2-carboxylate](/img/structure/B10802466.png)
![3-methyl-1-phenyl-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-1H-pyrazol-5-ol](/img/structure/B10802472.png)
![2-(3-Chlorophenyl)imino-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B10802481.png)
![1-[2-(morpholin-4-yl)ethyl]-2-phenyl-1H-imidazo[1,2-a]benzimidazole](/img/structure/B10802492.png)


![2-fluoro-N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B10802520.png)

![2-[(4-ethyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B10802530.png)
![2-[4-Methyl-5-(8-quinolyloxymethyl)-1,2,4-triazol-3-ylthio]acetamide](/img/structure/B10802536.png)
![1-(4-fluorophenyl)-2-[(4-methyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B10802539.png)
![(2Z,5E)-2-[(3-chlorophenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B10802558.png)
![N-[4-[[(8-hydroxyquinolin-7-yl)-pyridin-2-ylmethyl]amino]phenyl]acetamide](/img/structure/B10802560.png)
